molecular formula C21H22BrNO5S B11344276 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11344276
M. Wt: 480.4 g/mol
InChI Key: CJBQBYHVOGPHLP-UHFFFAOYSA-N
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Description

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with the molecular formula C21H22BrNO5S. It is characterized by its unique structure, which includes a brominated furan ring, a dioxidotetrahydrothiophene moiety, and a trimethyl-substituted benzofuran carboxamide group

Preparation Methods

The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the brominated furan ring and the dioxidotetrahydrothiophene moiety. One common synthetic route is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biological molecules, influencing their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBOXAMIDE.

Properties

Molecular Formula

C21H22BrNO5S

Molecular Weight

480.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22BrNO5S/c1-12-8-17-14(3)20(28-18(17)9-13(12)2)21(24)23(10-16-4-5-19(22)27-16)15-6-7-29(25,26)11-15/h4-5,8-9,15H,6-7,10-11H2,1-3H3

InChI Key

CJBQBYHVOGPHLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=C(O3)Br)C4CCS(=O)(=O)C4

Origin of Product

United States

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